
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of serine hydrolase monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of 2-AG degradation leads to elevation of 2-AG, which is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . This has potential therapeutic effects on mood, appetite, pain, and inflammation.
Mécanisme D'action
The mechanism of action of (2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone involves the inhibition of MAGL, leading to an increase in 2-AG levels. This, in turn, activates the cannabinoid receptors CB1 and CB2, which have beneficial effects on mood, appetite, pain, and inflammation. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate .
Comparaison Avec Des Composés Similaires
(2-(4-Fluorophenyl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as other organofluorine compounds and benzamides. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific inhibition of MAGL and its potential therapeutic effects.
Propriétés
Formule moléculaire |
C17H16FNO |
|---|---|
Poids moléculaire |
269.31 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)16-7-4-12-19(16)17(20)14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2 |
Clé InChI |
VVQUGKHKNAMZNC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)


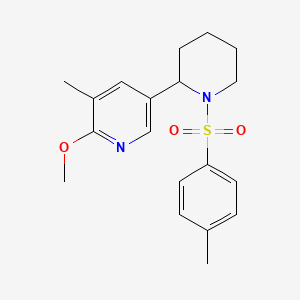
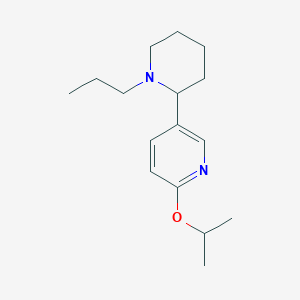

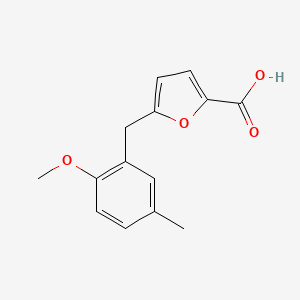

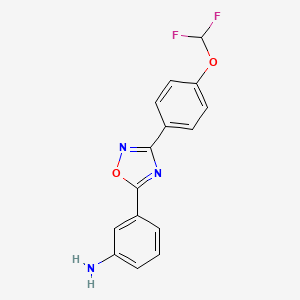
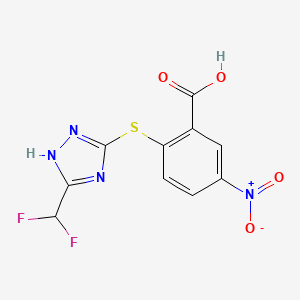


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)

